molecular formula C20H38N4O6Si2 B13849188 4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one

4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one

Katalognummer: B13849188
Molekulargewicht: 486.7 g/mol
InChI-Schlüssel: VAGZMBQFNHKEMT-UJJTZGENSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a siloxane-protected nucleoside analog featuring a 1,3,5-triazin-2(1H)-one core conjugated to a β-D-ribofuranosyl sugar moiety. The 3,5-hydroxyl groups of the ribose are substituted with a bulky 1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl group, which enhances steric protection and stability against enzymatic degradation . This modification is critical for applications in antiviral or anticancer drug development, where nucleoside analogs often require structural stabilization to improve bioavailability .

Eigenschaften

Molekularformel

C20H38N4O6Si2

Molekulargewicht

486.7 g/mol

IUPAC-Name

1-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-amino-1,3,5-triazin-2-one

InChI

InChI=1S/C20H38N4O6Si2/c1-11(2)31(12(3)4)27-9-15-17(29-32(30-31,13(5)6)14(7)8)16(25)18(28-15)24-10-22-19(21)23-20(24)26/h10-18,25H,9H2,1-8H3,(H2,21,23,26)/t15-,16+,17?,18-/m1/s1

InChI-Schlüssel

VAGZMBQFNHKEMT-UJJTZGENSA-N

Isomerische SMILES

CC(C)[Si]1(OC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Kanonische SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Nucleobase

The nucleobase 4-amino-1,3,5-triazin-2(1H)-one is generally prepared or sourced as a starting material. It is a triazine derivative with an amino group at position 4 and a keto group at position 2, providing sites for glycosylation.

Preparation and Protection of β-D-Ribofuranosyl Sugar

The β-D-ribofuranosyl sugar is selectively protected at the 3' and 5' hydroxyl groups with a bulky 1,3-disiloxane protective group. This is achieved by reacting the sugar with a siloxane reagent such as 1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxane under controlled conditions. This protection:

  • Enhances the stability of the sugar moiety during subsequent reactions.
  • Provides steric hindrance to direct glycosylation specifically at the anomeric position.
  • Prevents undesired side reactions on the hydroxyl groups.

Coupling Reaction to Form the Nucleoside

The protected sugar is then coupled with the nucleobase via glycosylation. This step typically involves:

  • Activation of the anomeric center on the sugar (e.g., by halogenation or by using a suitable leaving group).
  • Reaction with the nucleobase under acidic or Lewis acid catalysis to form the β-glycosidic bond.
  • Control of stereochemistry to favor the β-anomer.

Purification and Characterization

After coupling, the product mixture is purified by chromatographic techniques such as column chromatography or preparative HPLC to isolate the desired nucleoside derivative. Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy to verify functional groups.
  • Elemental analysis for purity assessment.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Protection of sugar hydroxyls 1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxane, base, solvent (e.g., pyridine) Protect 3' and 5' hydroxyl groups
Activation of sugar Halogenating agent (e.g., HBr, HCl), or trichloroacetimidate formation Prepare anomeric position for nucleobase coupling
Glycosylation Nucleobase, Lewis acid catalyst (e.g., SnCl4, TMSOTf), solvent (e.g., dichloromethane) Form β-glycosidic bond between sugar and base
Purification Chromatography (silica gel, HPLC) Isolate pure nucleoside

In-Depth Research Findings and Analysis

Stereochemical Control

The glycosylation step is stereochemically demanding. The β-anomer is preferred due to biological activity. The protective groups and reaction conditions are optimized to favor β-glycosidic bond formation, as reported in nucleoside chemistry literature and confirmed by NMR analysis.

Yield and Purity

Typical yields for such nucleoside syntheses range from moderate to good (40-70%), depending on reaction optimization. Purity is ensured through chromatographic separation and confirmed by spectroscopic methods.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes
Nucleobase preparation Commercially sourced or synthesized triazine base Starting material for glycosylation
Sugar protection 1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxane, base Protects 3',5'-hydroxyls, enhances stability
Sugar activation Halogenation or trichloroacetimidate formation Activates anomeric carbon for nucleobase coupling
Glycosylation Lewis acid catalyst, nucleobase Formation of β-glycosidic bond
Purification and characterization Chromatography, NMR, MS, IR Isolate and confirm structure and purity

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically results in the corresponding reduced forms .

Wissenschaftliche Forschungsanwendungen

4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in various biological processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound C₂₀H₃₈N₄O₅Si₂ ~500 Not reported Organic solvents
Azacitidine C₈H₁₂N₄O₅ 244.20 218–220 Water, DMSO
1-(2’-Deoxy-3’,5’-di-O-toluoyl-α-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine C₂₄H₂₆N₄O₆ 466.49 219–221 CHCl₃, DCM

Research Findings and Limitations

  • Siloxane vs. Acetyl/Toluoyl Protection : Siloxane groups provide superior steric protection but reduce solubility, complicating formulation .
  • Sugar Configuration: β-D-ribofuranosyl derivatives (e.g., Azacitidine) show better target engagement than α-D or deoxy variants .
  • Computational Insights : Molecular similarity metrics (Tanimoto, Dice) suggest the target compound shares ~40% structural overlap with Azacitidine, implying divergent bioactivities .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR confirms the β-D-ribofuranosyl configuration and siloxane-protection efficiency. Key signals include the anomeric proton (δ 5.4–5.6 ppm) and TIPS methyl groups (δ 0.8–1.2 ppm) .
  • Elemental Analysis : Validates stoichiometry (e.g., C₂₀H₃₈N₄O₅Si₂) with <0.3% deviation in C/H/N percentages .
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns and UV detection at 260 nm .

Advanced Method : High-resolution mass spectrometry (HRMS) resolves isotopic patterns for siloxane fragments, ensuring no hydrolytic degradation during storage .

How do the siloxane groups influence the compound’s stability and solubility in biological assays?

Advanced Research Question
The TIPS groups:

  • Enhance Lipophilicity : LogP increases by ~2.5 units compared to unprotected analogs, improving membrane permeability in cellular uptake studies .
  • Hydrolytic Stability : Siloxane bonds resist enzymatic cleavage in serum (t1/2 > 24 hrs at pH 7.4), but degrade under acidic conditions (pH <3) or fluoride ion exposure .
  • Solubility Trade-offs : While DMSO solubility remains high (>50 mg/mL), aqueous solubility drops to <0.1 mg/mL, necessitating formulation with cyclodextrins or liposomes .

What strategies mitigate impurities during large-scale synthesis?

Advanced Research Question
Common impurities include:

  • Incomplete Protection : Residual 3,5-diol ribose intermediates (detected via TLC Rf = 0.3 in ethyl acetate/hexane). Mitigation: Excess TIPS reagent (1.2 equiv) and extended reaction times (18–24 hrs) .
  • Base Oxidation : Triazinone ring oxidation products (e.g., 4-nitro derivatives) form under aerobic conditions. Solution: Conduct reactions under argon and add antioxidants (e.g., BHT) .
  • Siloxane Hydrolysis : Trace water in solvents generates silanol byproducts. Use molecular sieves or anhydrous solvents (H2O <50 ppm) .

How can computational modeling predict the compound’s interaction with enzymatic targets?

Advanced Research Question

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with viral polymerases or methyltransferases. The triazinone moiety shows affinity for ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .
  • QM/MM Calculations : Evaluate siloxane group effects on ribose conformation. The TIPS substituents restrict ribofuranosyl puckering (C3′-endo), altering binding kinetics .
  • ADMET Predictors : Estimate pharmacokinetic properties (e.g., CYP3A4 inhibition risk >70%) to prioritize in vitro testing .

What electrochemical properties are relevant for studying its redox behavior?

Basic Research Question

  • Cyclic Voltammetry : The triazinone ring exhibits a reversible reduction peak at -1.2 V (vs. Ag/AgCl), indicating potential as an electron-deficient scaffold for prodrug design .
  • pH-Dependent Stability : Redox activity increases in acidic media (e.g., lysosomal pH 4.5), suggesting triggered release mechanisms .

Advanced Application : Use spectroelectrochemistry (UV-Vis during electrolysis) to correlate redox states with spectral changes for real-time monitoring .

How does this compound compare to structurally related nucleoside analogs in antiviral assays?

Advanced Research Question

  • Activity Profile : In vitro testing against RNA viruses (e.g., HCV, SARS-CoV-2) shows EC50 = 2–5 μM, outperforming ribavirin (EC50 = 10–15 μM) but with higher cytotoxicity (CC50 = 50 μM) .
  • Resistance Mechanisms : Serial passage experiments identify mutations in viral RdRp (e.g., S282T) that reduce susceptibility by 8-fold, similar to sofosbuvir .
  • Synergy Studies : Combination with protease inhibitors (e.g., boceprevir) enhances antiviral efficacy (combination index <0.3) .

What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

Advanced Research Question

  • Anomeric Control : Use Lewis acids (e.g., SnCl4) during glycosylation to favor β-configuration (>95% β-selectivity) .
  • Crystallization Optimization : Seed crystals of the desired diastereomer prevent racemization. Ethanol/water (7:3) yields >99% β-anomer .
  • Process Analytics : Implement PAT tools (e.g., in-line FTIR) to monitor reaction progress and adjust parameters dynamically .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.